Cas no 168971-68-4 (1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene)

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring bromine, fluorine, and trifluoromethoxy substituents on a benzene ring. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of multiple electron-withdrawing groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The compound's stability and compatibility with various reaction conditions further contribute to its utility in fine chemical applications. Its high purity and well-defined properties ensure consistent performance in research and industrial processes.
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene structure
168971-68-4 structure
Product Name:1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
CAS No:168971-68-4
MF:C7H3BrF4O
MW:258.995735406876
MDL:MFCD06657548
CID:65814
PubChem ID:22065211
Update Time:2025-05-19

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
    • 4-Bromo-3-fluoro(trifluoromethoxy)benzene
    • 1-Bromo-2-fluoro-4-trifluoromethoxybenzene
    • 3-fluoro-4-bromobenzenetrifluoromethoxy
    • 4-Bromo-3-fluoro-1-(trifluoromethoxy)benzene
    • benzene, 1-bromo-2-fluoro-4-(trifluoromethoxy)-
    • 3-Fluoro-4-bromotrifluoromethoxybenzene
    • 1-Bromo-2-fluoro-4-(trifluoromethocy)benzene
    • 1- Bromo-2-Fluoro-4-(Trifluoromethoxyl)-Benzene
    • 1-BROMO-2-FLUORO-4-(TRIFLUOROMETHOXY)BENZENE 98%
    • 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, 98% pale yellow liquid
    • 4-bromo-3-fluoro-(trifluoromethoxy)benzene
    • PubChem1075
    • KSC498C3B
    • Jsp003423
    • Jsp000518
    • KZMHSGBETSENAT-UHFFFAOYSA-N
    • TRA0075074
    • LF10295
    • AS04758
    • VZ21239
    • RP29223
    • SCHEMBL518353
    • AMY8634
    • AC-169
    • 2-fluoro-4-(trifluoromethoxy)bromobenzene
    • A801255
    • SY013457
    • A1543
    • 1-bromanyl-2-fluoranyl-4-(trifluoromethyloxy)benzene
    • MFCD06657548
    • DTXSID90622230
    • 4-bromo-3-fluorophenyl trifluoromethyl ether
    • EN300-86195
    • J-504394
    • CS-W004979
    • 1-Bromo-2-fluoru-4-(trifluoromethoxy)benzene
    • 168971-68-4
    • FT-0600885
    • 4-bromo-3-fluorotrifluoromethoxy-benzene
    • AKOS005063667
    • GS-3294
    • DB-005083
    • MDL: MFCD06657548
    • Inchi: 1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
    • InChI Key: KZMHSGBETSENAT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1F)OC(F)(F)F

Computed Properties

  • Exact Mass: 257.93000
  • Monoisotopic Mass: 257.93
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.724
  • Boiling Point: 158.4℃ at 760 mmHg
  • Flash Point: 60.565 °C
  • PSA: 9.23000
  • LogP: 3.48680

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Additional information on 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Professional Introduction to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS No. 168971-68-4)

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, with the chemical formula C₇H₂BrF₄O, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory diseases. Its unique structural features, including the presence of both bromo and fluoro substituents along with a trifluoromethoxy group, make it an attractive building block for medicinal chemists seeking to develop novel therapeutic agents.

The CAS No. 168971-68-4 assigned to this compound underscores its specific identity and distinguishes it from other structurally similar benzene derivatives. This standardized numerical identifier is crucial for ensuring accurate documentation, regulatory compliance, and seamless integration into chemical databases and literature. The compound's molecular architecture positions it at the intersection of fluorine chemistry and heterocyclic synthesis, making it a subject of intense study in academic and industrial research laboratories.

In recent years, the pharmaceutical industry has increasingly recognized the value of fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene exemplifies this trend, as its fluorine atoms contribute to lipophilicity and electronic properties that are often desirable in drug candidates. For instance, fluoro-substituted aromatic compounds have been successfully incorporated into kinase inhibitors, antiviral agents, and anti-inflammatory drugs, where they play a pivotal role in modulating receptor interactions and improving drug efficacy.

One of the most compelling applications of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene lies in its utility as a precursor for synthesizing substituted benzenes that exhibit potent biological activity. Researchers have leveraged this intermediate to develop small molecules targeting enzymes such as tyrosine kinases and phosphodiesterases, which are implicated in cancer progression and neurodegenerative disorders. The bromo substituent allows for further functionalization via cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups that can fine-tune pharmacological properties.

The trifluoromethoxy (CF₃O-) moiety is particularly noteworthy for its electron-withdrawing nature, which can influence both the electronic distribution across the aromatic ring and the reactivity of adjacent functional groups. This feature has been exploited in designing molecules with improved solubility in both aqueous and lipid environments, a critical factor for drug delivery systems. Additionally, the trifluoromethoxy group enhances metabolic resistance by interfering with oxidative degradation pathways, thereby extending the half-life of therapeutic agents.

Recent studies have highlighted the role of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in developing next-generation antiviral compounds. The combination of fluoro and bromo substituents creates a scaffold that can mimic natural substrates or inhibit viral enzymes through steric hindrance and electronic tuning. For example, derivatives of this compound have shown promise in inhibiting proteases associated with RNA viruses by occupying key binding pockets that are inaccessible to non-fluorinated analogs. This underscores the importance of structural diversity in rational drug design.

The agrochemical sector has also benefited from the versatility of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, where it serves as a key intermediate in synthesizing herbicides and fungicides with enhanced efficacy against resistant plant pathogens. The fluorine atoms contribute to systemic movement within plants, allowing for broader spectrum activity while minimizing environmental impact. Such innovations align with global efforts to develop sustainable agricultural practices without compromising yield or crop protection.

In synthetic chemistry circles, 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is valued for its compatibility with a wide range of reaction conditions. It can be easily halogenated, nitrated, or reduced under controlled conditions, making it an indispensable reagent for constructing complex molecular architectures. The presence of multiple reactive sites allows chemists to employ directed ortho-metalation strategies or electrophilic aromatic substitution reactions to introduce additional functional groups with precision.

The growing demand for high-purity intermediates has driven advancements in the production methods of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Modern synthetic routes emphasize scalability while maintaining stringent quality control measures to ensure batch-to-batch consistency. These improvements are essential for pharmaceutical manufacturers who rely on reproducible intermediates to meet regulatory standards such as those imposed by the FDA or EMA.

From a mechanistic perspective, researchers have explored how variations in substituent positions on the benzene ring influence reaction outcomes. For instance, computational studies indicate that electron density modifications induced by fluorine atoms can alter transition state energies during catalytic processes like cross-coupling reactions. Such insights are critical for optimizing synthetic pathways toward higher yields and fewer byproducts.

The environmental impact of fluorinated compounds remains a topic of ongoing discussion within scientific communities worldwide. While these molecules offer significant therapeutic benefits when used judiciously,1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene exemplifies how careful consideration must be given during both synthesis and application phases to minimize ecological footprints without compromising efficacy or safety profiles.

In conclusion,1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS No. 168971-68-4) represents more than just an intermediate—it embodies innovation at the intersection of organic synthesis biology medicine agriculture yet ensuring accuracy precision sustainability throughout each step ensures long-term relevance across diverse scientific disciplines

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Suzhou Senfeida Chemical Co., Ltd
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Amadis Chemical Company Limited
(CAS:168971-68-4)1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
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Quantity:100g
Price ($):171.0
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